molecular formula C8H16ClN3 B12218723 1-ethyl-N-propylpyrazol-4-amine;hydrochloride

1-ethyl-N-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12218723
M. Wt: 189.68 g/mol
InChI Key: QLDBMPMJXZZDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-propylpyrazol-4-amine;hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-propylpyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylhydrazine with a suitable diketone or aldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazoles or other substituted derivatives.

Scientific Research Applications

1-Ethyl-N-propylpyrazol-4-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

    1-Methylpyrazole: Another pyrazole derivative with similar structural features but different substituents.

    3,5-Dimethylpyrazole: A pyrazole compound with methyl groups at positions 3 and 5.

    4-Aminopyrazole: A pyrazole derivative with an amino group at position 4.

Uniqueness: 1-Ethyl-N-propylpyrazol-4-amine;hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethyl and propyl groups may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

1-ethyl-N-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-3-5-9-8-6-10-11(4-2)7-8;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

QLDBMPMJXZZDMB-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1)CC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.